N-(4-Oxopentan-2-yl)acetamide
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Overview
Description
N-(4-Oxopentan-2-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-oxopentan-2-yl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxopentan-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 4-oxopentan-2-ylamine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxopentan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various oxo compounds .
Scientific Research Applications
N-(4-Oxopentan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- N-(2-Methoxyphenyl)acetamide
- N-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
N-(4-Oxopentan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo group and acetamide moiety make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
212831-40-8 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(4-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(4-6(2)9)8-7(3)10/h5H,4H2,1-3H3,(H,8,10) |
InChI Key |
KZFUTYXONYHVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)NC(=O)C |
Origin of Product |
United States |
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